molecular formula C9H11NO2 B1676512 Metolcarb CAS No. 1129-41-5

Metolcarb

Cat. No.: B1676512
CAS No.: 1129-41-5
M. Wt: 165.19 g/mol
InChI Key: VOEYXMAFNDNNED-UHFFFAOYSA-N
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Description

Metolcarb, also known as 3-methylphenyl methylcarbamate, is a chemical compound with the molecular formula C₉H₁₁NO₂. It is primarily used as an acaricide and insecticide. This compound functions as an acetylcholinesterase inhibitor, disrupting the nervous systems of pests .

Biochemical Analysis

Biochemical Properties

Metolcarb plays a significant role in biochemical reactions by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition occurs through the carbamoylation of the active sites of the enzyme, forming an unstable complex . The interaction between this compound and AChE is reversible, which differentiates it from organophosphate insecticides . Additionally, this compound interacts with other biomolecules such as cholinesterases, which are crucial for neurotransmission .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting acetylcholinesterase, leading to the accumulation of acetylcholine at synaptic junctions . This accumulation disrupts normal cell signaling pathways, causing continuous nerve impulse transmission, which can result in paralysis and death of the insect . This compound also impacts gene expression and cellular metabolism by altering the levels of neurotransmitters and other signaling molecules .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of acetylcholinesterase by carbamoylation of its active sites . This inhibition prevents the breakdown of acetylcholine into choline and acetic acid, leading to an accumulation of acetylcholine . The binding interaction between this compound and acetylcholinesterase is reversible, allowing the enzyme to eventually regain its function . This reversible inhibition is a key feature that distinguishes this compound from other cholinesterase inhibitors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is known to degrade relatively quickly in the environment, reducing its long-term impact . During its active period, this compound can cause significant changes in cellular function, including alterations in enzyme activity and neurotransmitter levels . Long-term studies have shown that this compound can have persistent effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively control pests without causing significant adverse effects . At high doses, this compound can be toxic, leading to symptoms such as excitement, lacrimation, and changes in salivary gland function . Threshold effects have been observed, where the impact of this compound increases dramatically beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cholinesterases . The enzymatic hydrolysis of the carbamate ester linkage is a key step in its metabolism . This process leads to the formation of dihydroxy aromatic intermediates, which are further metabolized through C1 metabolism and nitrogen assimilation pathways . These metabolic pathways are crucial for the detoxification and elimination of this compound from the organism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The distribution of this compound within the organism is influenced by its chemical properties, such as solubility and affinity for specific tissues . This compound tends to accumulate in tissues with high cholinesterase activity, such as the nervous system .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with acetylcholinesterase and other cholinesterases . This compound does not have specific targeting signals or post-translational modifications that direct it to particular organelles . Its activity and function are influenced by its localization within the cell, particularly in regions with high enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Metolcarb is synthesized through the reaction of 3-methylphenol (m-cresol) with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the formation of the desired carbamate ester .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities .

Comparison with Similar Compounds

Uniqueness of Metolcarb: this compound is unique in its specific application as an acaricide and its relatively lower toxicity compared to some other carbamate pesticides. Its effectiveness in controlling pests in rice crops and its reversible inhibition of acetylcholinesterase make it a valuable compound in pest management .

Properties

IUPAC Name

(3-methylphenyl) N-methylcarbamate
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InChI

InChI=1S/C9H11NO2/c1-7-4-3-5-8(6-7)12-9(11)10-2/h3-6H,1-2H3,(H,10,11)
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InChI Key

VOEYXMAFNDNNED-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)OC(=O)NC
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Molecular Formula

C9H11NO2
Record name METOLCARB
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DSSTOX Substance ID

DTXSID8057938
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Molecular Weight

165.19 g/mol
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Physical Description

Metolcarb is a colorless crystalline solid. Metolcarb is an insecticide for the control of rice leafhoppers, planthoppers, codling moth, citrus mealybug, onion thrips, fruit flies, bollworms and aphids. Not registered as a pesticide in the U.S. (EPA, 1998), Colorless solid; [HSDB]
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Solubility

2.6 g/l water at 30 °C, Soluble in polar organic solvents (eg, cyclohexanone 790 g/kg at 30 °C, xylene 100 g/kg at 30 °C), Sparingly soluble in non-polar solvents, 880 g/kg methanol at room temperature
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Vapor Pressure

1e-05 mmHg at 77 °F (EPA, 1998), 0.00001 [mmHg], 1X10-5 mm Hg at 25 °C
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Mechanism of Action

Cholinesterase inhibitor.
Record name METOLCARB
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Color/Form

Colorless crystalline solid

CAS No.

1129-41-5
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Melting Point

169 to 171 °F (EPA, 1998), 76-77 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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